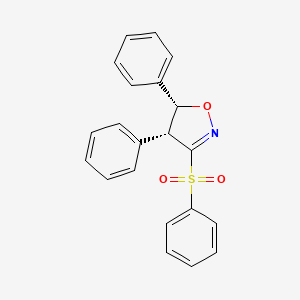
Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of phenyl groups and a phenylsulfonyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of diphenylacetylene with phenylsulfonyl azide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoxazole derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various dihydroisoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diphenyl-2-isoxazoline: Similar structure but lacks the phenylsulfonyl group.
3-Phenylsulfonyl-4,5-dihydroisoxazole: Similar structure but lacks the diphenyl groups.
Uniqueness
Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole is unique due to the presence of both diphenyl and phenylsulfonyl groups, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H17NO3S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(4R,5R)-3-(benzenesulfonyl)-4,5-diphenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C21H17NO3S/c23-26(24,18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)20(25-22-21)17-12-6-2-7-13-17/h1-15,19-20H/t19-,20+/m1/s1 |
Clave InChI |
NFWNWVCHTMCZAF-UXHICEINSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]2[C@@H](ON=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2C(ON=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12908473.png)

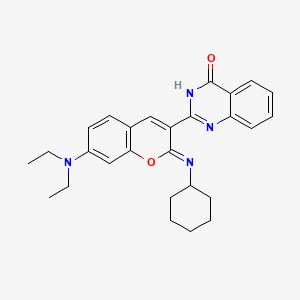
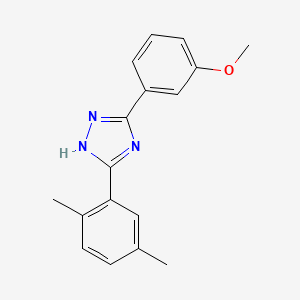
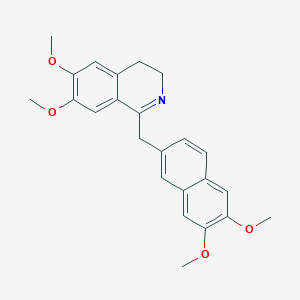
![7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12908500.png)
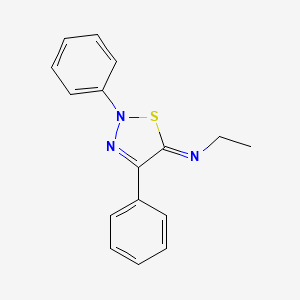



![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)
![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)
![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)
